molecular formula C13H8FNO3 B093092 4-Fluoro-3'-nitrobenzophenone CAS No. 16574-53-1

4-Fluoro-3'-nitrobenzophenone

Cat. No. B093092
CAS RN: 16574-53-1
M. Wt: 245.21 g/mol
InChI Key: AOHVHRTYAQSPFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated nitrophenols and benzophenones has been described in the literature. For instance, 3-Fluoro-4-nitrophenol was synthesized from 2,4-difluoronitrobenzene through methoxylation and demethylation processes . Another synthesis route for a similar compound, 3-Fluoro-4-nitrophenol, involved a four-step process starting from m-fluoroaniline, including diazotization, hydrolysis, nitration, and separation of isomers . These methods could potentially be adapted for the synthesis of 4-fluoro-3'-nitrobenzophenone by altering the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 4-fluoro-3'-nitrobenzophenone is not directly analyzed in the provided papers, the structure can be inferred from the general knowledge of benzophenones and the influence of substituents like fluorine and nitro groups. The presence of these groups is likely to affect the electronic distribution and reactivity of the molecule, as seen in other fluorinated aromatic compounds .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving fluorinated aromatic compounds. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid was used as a building block for the synthesis of various heterocyclic compounds . The reactivity of the nitro group and the presence of fluorine are crucial for such transformations. These insights can be applied to predict the reactivity of 4-fluoro-3'-nitrobenzophenone in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-3'-nitrobenzophenone can be deduced from the properties of related compounds. For instance, the presence of electron-withdrawing groups such as nitro and fluoro groups typically increases the acidity of adjacent hydrogen atoms and affects the compound's boiling and melting points . The fluorine atom also contributes to the compound's lipophilicity and could influence its potential applications in medicinal chemistry .

Scientific Research Applications

Synthesis Techniques and Catalysis

4-Fluoro-3'-nitrobenzophenone is a compound that has garnered attention in various scientific studies, particularly in the field of organic synthesis and catalysis. The compound serves as a crucial intermediate in the synthesis of various chemicals and materials due to its unique chemical structure, which includes both a fluorine atom and a nitro group on a benzophenone backbone. This section explores the application of 4-Fluoro-3'-nitrobenzophenone in synthesis techniques and catalysis, highlighting key research findings and methodologies.

  • Synthesis of Fluorinated Compounds : The compound is utilized in the synthesis of fluorinated organic compounds, exploiting its fluorine atom for introduction into other molecules. This process is critical for creating compounds with enhanced chemical and physical properties, such as increased stability and bioactivity, making them valuable in pharmaceuticals and agrochemicals (Yu et al., 2015).

  • Catalysis and Reaction Mechanisms : Studies have also focused on the catalytic applications of 4-Fluoro-3'-nitrobenzophenone, particularly in nucleophilic acylation reactions. The presence of the nitro group adjacent to the fluorine atom facilitates the acyl group introduction into electron-deficient aromatic rings, underlining its role in catalysis and organic synthesis. This has implications for the development of new synthetic pathways and the efficient production of complex organic molecules (Yu et al., 2015).

  • Environmental Friendly Synthetic Methods : The research on 4-Fluoro-3'-nitrobenzophenone also contributes to the development of environmentally friendly synthetic methods. For instance, the use of imidazolium ionic liquids as catalyst precursors in reactions involving 4-Fluoro-3'-nitrobenzophenone demonstrates a commitment to reducing hazardous waste and promoting greener chemical processes. These studies not only provide insights into novel catalytic mechanisms but also emphasize the importance of sustainable practices in chemical synthesis (Yu et al., 2015).

Safety And Hazards

The safety data sheet for 4-Fluoro-3’-nitrobenzophenone indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-fluorophenyl)-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHVHRTYAQSPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440805
Record name 4-FLUORO-3'-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3'-nitrobenzophenone

CAS RN

16574-53-1
Record name (4-Fluorophenyl)(3-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16574-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-FLUORO-3'-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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